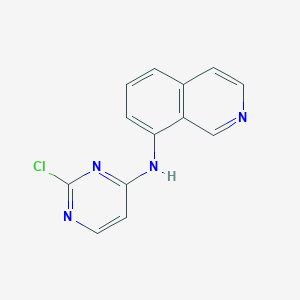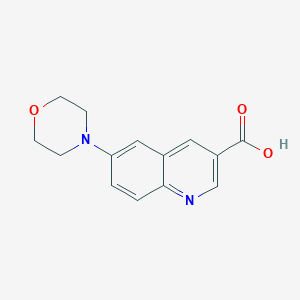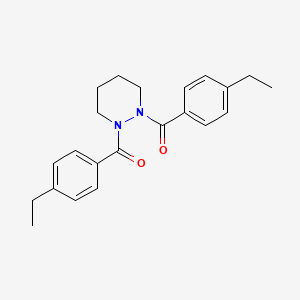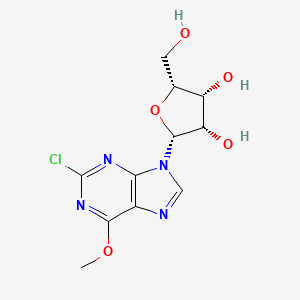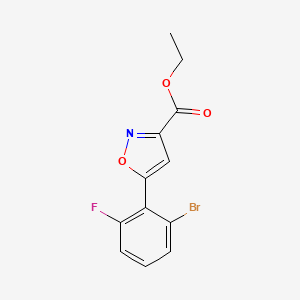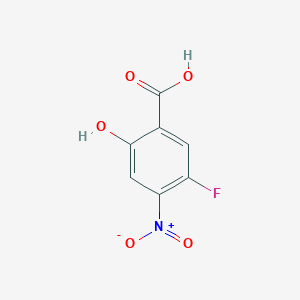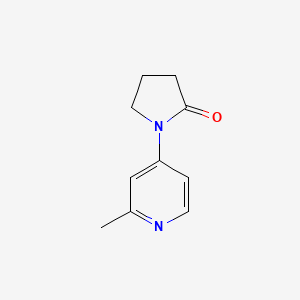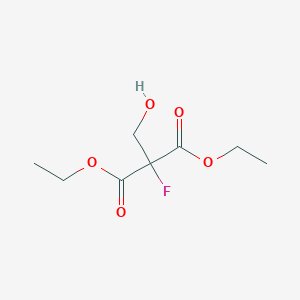
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C8H11NO5S and a molecular weight of 233.24 g/mol . This compound features a unique structure that includes both an oxazolidine ring and a tetrahydrothiopyran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione typically involves the reaction of tetrahydrothiopyran derivatives with oxazolidine-2,5-dione under specific conditions. One common method includes the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, often using halides in the presence of bases like sodium hydride.
Common reagents used in these reactions include sodium methoxide, sodium hydride, and sulfuric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolidines.
Scientific Research Applications
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, thereby modulating various cellular processes. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease .
Comparison with Similar Compounds
4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione can be compared with other similar compounds such as:
2,5-Oxazolidinedione: A simpler oxazolidine derivative with similar reactivity but lacking the tetrahydrothiopyran ring.
4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxazolidine-2,5-dione: A closely related compound with similar structural features and applications.
The uniqueness of this compound lies in its combined oxazolidine and tetrahydrothiopyran rings, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C8H11NO5S |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-(1,1-dioxothian-4-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H11NO5S/c10-7-6(9-8(11)14-7)5-1-3-15(12,13)4-2-5/h5-6H,1-4H2,(H,9,11) |
InChI Key |
OPKIAEZFCNGYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
